(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate (8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528392
InChI: InChI=1S/C11H12BNO3.2H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;/h3-6,14-15H,1-2H3;2*1H2
SMILES: B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O
Molecular Formula: C11H16BNO5
Molecular Weight: 253.06 g/mol

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate

CAS No.:

Cat. No.: VC13528392

Molecular Formula: C11H16BNO5

Molecular Weight: 253.06 g/mol

* For research use only. Not for human or veterinary use.

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate -

Specification

Molecular Formula C11H16BNO5
Molecular Weight 253.06 g/mol
IUPAC Name (8-methoxy-2-methylquinolin-5-yl)boronic acid;dihydrate
Standard InChI InChI=1S/C11H12BNO3.2H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;/h3-6,14-15H,1-2H3;2*1H2
Standard InChI Key IYHYYOOETYUFEJ-UHFFFAOYSA-N
SMILES B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O
Canonical SMILES B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O

Introduction

Chemical and Structural Properties

Molecular Characteristics

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate belongs to the quinoline family, characterized by a bicyclic aromatic system fused with a boronic acid group. Key molecular features include:

PropertyValue
Molecular FormulaC₁₁H₁₆BNO₅
Molecular Weight253.06 g/mol
IUPAC Name(8-methoxy-2-methylquinolin-5-yl)boronic acid; dihydrate
SMILESB(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O
CAS Number74892066
PubChem CID74892066

The presence of a boronic acid group (-B(OH)₂) at the 5-position of the quinoline ring enhances its reactivity in cross-coupling reactions, while the methoxy (-OCH₃) and methyl (-CH₃) substituents improve solubility and stability.

Spectroscopic and Physical Data

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 8.58 (s, 1H), 8.08 (s, 1H), 7.91–7.72 (m, 2H), 7.07 (s, 1H), 6.71 (d, J = 8.4 Hz, 1H), 4.20 (s, 3H, -OCH₃), 3.81 (s, 3H, -CH₃) .

  • ¹³C NMR (DMSO-d₆): Peaks at δ 161.88, 158.05, and 156.16 confirm aromatic carbons, while signals at δ 134.95–126.36 correspond to the quinoline backbone .

  • Melting Point: 180.11–181.23°C .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (8-methoxy-2-methyl-5-quinolinyl)boronic acid dihydrate typically involves:

  • Quinoline Core Formation: Starting with 6-chloroquinoline, methylation using iodomethane (CH₃I) yields 6-chloro-1-methylquinolinium iodide .

  • Oxidation and Functionalization: Treatment with hydrogen peroxide (H₂O₂) in basic conditions introduces aldehyde groups, forming intermediates like 2-(methylamino)-5-chlorobenzaldehyde .

  • Boronic Acid Incorporation: Palladium-catalyzed Miyaura borylation installs the boronic acid group at the 5-position, followed by hydration to form the dihydrate.

Optimization Strategies

Recent advances leverage N-heterocyclic carbene (NHC) catalysts to enhance reaction efficiency. For example, iridium-based NHC complexes facilitate dehydrogenative cyclization, achieving yields >90% in quinoline syntheses . Similarly, copper triflate (Cu(OTf)₂) catalyzes regioselective annulations, enabling precise control over substituent placement .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

This compound’s boronic acid group participates in cross-coupling reactions with aryl halides, forming biaryl structures essential for drug discovery. For instance, coupling with 5-bromo-2-methoxyquinoline yields bis-quinoline derivatives investigated as kinase inhibitors.

Building Block for Heterocycles

The quinoline scaffold serves as a precursor for indoloquinolines, pyrazoloquinolines, and other fused heterocycles. A notable example is the synthesis of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), which exhibits cytotoxicity against colorectal cancer cells .

Research Gaps and Future Directions

Unexplored Biological Targets

The compound’s boronic acid moiety may enable proteasome inhibition or carbohydrate recognition, mechanisms underexplored in current literature.

Synthetic Methodology Development

Advances in photoredox catalysis or flow chemistry could streamline large-scale production, addressing current limitations in yield (62% reported) .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methoxy and methyl groups could optimize pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration.

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